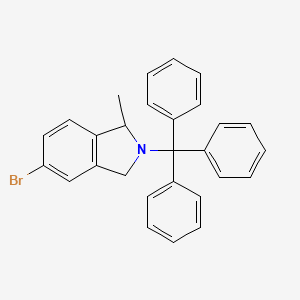
(R)-5-Bromo-1-methyl-2-tritylisoindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-5-Bromo-1-methyl-2-tritylisoindoline is a complex organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. This specific compound is characterized by the presence of a bromine atom, a methyl group, and a triphenylmethyl group attached to the isoindole core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R)-5-Bromo-1-methyl-2-tritylisoindoline typically involves multiple steps, starting from readily available precursors. The key steps include:
Bromination: Introduction of the bromine atom at the 5-position of the isoindole ring.
Methylation: Addition of a methyl group at the 1-position.
Triphenylmethylation: Attachment of the triphenylmethyl group at the 2-position.
These reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
(R)-5-Bromo-1-methyl-2-tritylisoindoline undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(R)-5-Bromo-1-methyl-2-tritylisoindoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (R)-5-Bromo-1-methyl-2-tritylisoindoline involves its interaction with specific molecular targets and pathways. The bromine atom and the triphenylmethyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects through modulation of enzyme activity, receptor binding, or interference with cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R)-5-Chloro-1-methyl-2-(triphenylmethyl)-2,3-dihydro-1H-isoindole
- (1R)-5-Fluoro-1-methyl-2-(triphenylmethyl)-2,3-dihydro-1H-isoindole
- (1R)-5-Iodo-1-methyl-2-(triphenylmethyl)-2,3-dihydro-1H-isoindole
Uniqueness
Compared to its analogs, (R)-5-Bromo-1-methyl-2-tritylisoindoline is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with molecular targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C28H24BrN |
|---|---|
Molekulargewicht |
454.4 g/mol |
IUPAC-Name |
5-bromo-1-methyl-2-trityl-1,3-dihydroisoindole |
InChI |
InChI=1S/C28H24BrN/c1-21-27-18-17-26(29)19-22(27)20-30(21)28(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-19,21H,20H2,1H3 |
InChI-Schlüssel |
HUWRJTHKCYGECM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2=C(CN1C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-chlorophenyl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanol](/img/structure/B8755654.png)

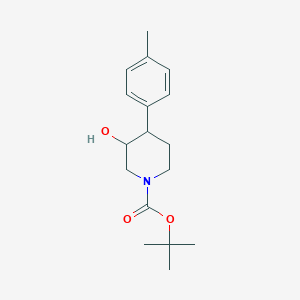
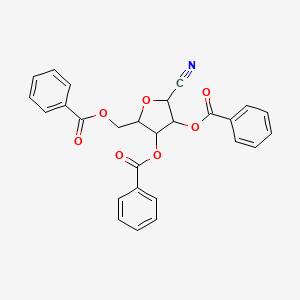
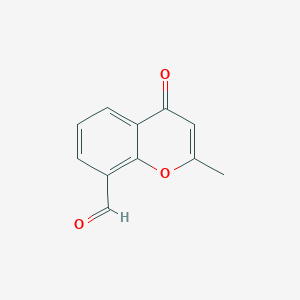
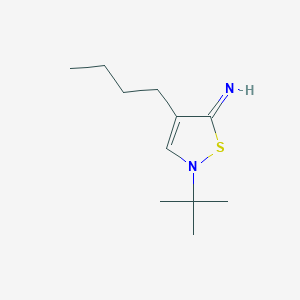
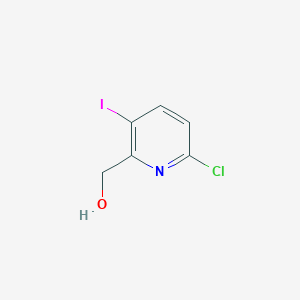
![6-Fluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B8755723.png)
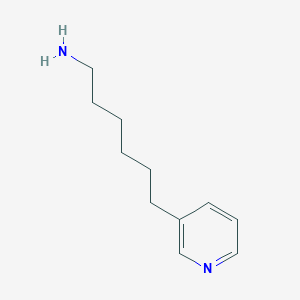
![N-[4-(Methylthio)phenyl]-p-toluenesulfonamide](/img/structure/B8755741.png)


![1-(4-methoxybenzyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8755752.png)
